Gaultherin

Anti-inflammatory COX-2 inhibition NSAID comparison

Researchers studying inflammation often face gastric ulceration as a confounder when using aspirin or traditional NSAIDs. Gaultherin solves this as a natural prodrug that releases salicylate intestinally, sparing COX-1 and gastric mucosa. • Selective COX-2 inhibitor (IC50 0.35 mg/mL) with LOX (IC50 0.56 mg/mL) & HYAL (IC50 28.58 μg/mL) inhibition • Comparable anti-inflammatory efficacy to aspirin without gastric ulcerogenic effects • Ideal for rodent inflammation models and gut microbiota prodrug activation studies

Molecular Formula C19H26O12
Molecular Weight 446.4 g/mol
CAS No. 490-67-5
Cat. No. B1234681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaultherin
CAS490-67-5
Synonyms2-((6-O-beta-D-Xylopyranosyl-beta-D-glucopyranosyl)oxy) benzoic acid methyl ester
gaultherin
Molecular FormulaC19H26O12
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O
InChIInChI=1S/C19H26O12/c1-27-17(26)8-4-2-3-5-10(8)30-19-16(25)14(23)13(22)11(31-19)7-29-18-15(24)12(21)9(20)6-28-18/h2-5,9,11-16,18-25H,6-7H2,1H3/t9-,11-,12+,13-,14+,15-,16-,18+,19-/m1/s1
InChIKeyVHUNCYDAXJGCLO-AHMNSWSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gaultherin (CAS 490-67-5): Sourcing Guide for a Natural Methyl Salicylate Glycoside with Differentiated Anti-Inflammatory Profile


Gaultherin [methyl salicylate 2-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside] is a natural salicylate glycoside found in plants of the Ericaceae and Rosaceae families [1]. It acts as an orally active non-steroidal anti-inflammatory agent that functions as a prodrug, releasing salicylic acid gradually via enzymatic hydrolysis in the gastrointestinal tract [2]. Its molecular formula is C19H26O12 (MW 446.40), with a melting point of 180°C, specific rotation [α]D20 -58°, and solubility in DMSO, methanol, and ethanol [3].

Why Gaultherin (CAS 490-67-5) Cannot Be Substituted by Other Salicylates or NSAIDs


Unlike aspirin (acetylsalicylic acid) which directly and irreversibly acetylates COX-1, or free methyl salicylate which causes immediate gastric irritation, Gaultherin functions as a prodrug that requires enzymatic hydrolysis to release salicylic acid [1]. This metabolic activation occurs primarily in the intestine rather than the stomach, fundamentally altering its gastrointestinal safety profile [2]. Furthermore, Gaultherin selectively inhibits COX-2 while sparing COX-1, a mechanistic distinction from aspirin and many traditional NSAIDs that non-selectively inhibit both isoforms . These structural and pharmacokinetic differences mean that substituting Gaultherin with other salicylate derivatives or NSAIDs would yield different efficacy-toxicity trade-offs, making direct substitution scientifically inappropriate for studies requiring gastric-sparing anti-inflammatory activity.

Gaultherin (CAS 490-67-5): Comparative Evidence for Scientific Selection


Selective COX-2 Inhibition Profile of Gaultherin vs. Aspirin

Gaultherin exhibits selective inhibition of COX-2 with an IC50 of 0.35 mg/mL while sparing COX-1 . In contrast, aspirin non-selectively inhibits both COX-1 and COX-2 and irreversibly acetylates COX-1, leading to gastrointestinal side effects [1]. This selectivity profile is a key differentiator for applications requiring reduced gastric toxicity.

Anti-inflammatory COX-2 inhibition NSAID comparison

Gastric Safety Advantage: Gaultherin vs. Aspirin in Preclinical Models

In preclinical studies, Gaultherin lacks gastric ulcerogenic effects, a key differentiator from aspirin [1]. This is attributed to two mechanisms: (1) Gaultherin releases salicylate slowly in the intestine, not the stomach ; and (2) it does not inhibit COX-1, preserving gastric epithelial prostaglandins [2]. Aspirin causes gastric ulceration due to direct gastric irritation and COX-1 inhibition.

Gastrointestinal safety NSAID toxicity Gastric ulcer

Comparable In Vivo Anti-Inflammatory Efficacy to Aspirin at Equimolar Dose

In the croton oil-induced ear edema model in mice, Gaultherin (200 mg/kg) produced anti-inflammatory effects comparable to an equimolar dose of aspirin [1]. This demonstrates that Gaultherin achieves similar efficacy to the clinical gold-standard NSAID while maintaining a superior gastric safety profile.

In vivo efficacy Ear edema model Anti-inflammatory

Additional Enzyme Targets: LOX and HYAL Inhibition

Beyond COX-2, Gaultherin inhibits lipoxygenase (LOX) with an IC50 of 0.56 mg/mL and hyaluronidase (HYAL) with an IC50 of 28.58 μg/mL . This multi-target profile distinguishes Gaultherin from aspirin, which primarily inhibits COX enzymes. The inhibition of LOX and HYAL may contribute to broader anti-inflammatory and anti-arthritic effects.

LOX inhibition HYAL inhibition Multi-target anti-inflammatory

Prodrug Metabolism: Slow Intestinal Release of Salicylate

Gaultherin is metabolized sequentially by β-glycosidase from intestinal bacteria and esterases in the intestine, blood, and liver to release salicylate, providing effective concentrations for an extended period [1]. In contrast, aspirin is rapidly hydrolyzed to salicylic acid in the stomach and intestines, leading to a sharp peak in plasma concentration. The gradual release from Gaultherin avoids gastric irritation and may provide more sustained therapeutic levels.

Pharmacokinetics Prodrug Sustained release

Chemical Identity and Purity Specifications for Reproducible Research

Commercially available Gaultherin is typically supplied at ≥98% purity, with confirmed identity by NMR and MS . Key physicochemical parameters include melting point 180°C and specific rotation [α]D20 -58° [1]. These specifications enable reliable quantification in complex matrices, a critical advantage over crude Gaultheria extracts where Gaultherin content can vary seasonally from 64.6 to 107.5 mg/g dry weight [2].

Quality control Chemical analysis Standardization

Optimal Research and Procurement Applications for Gaultherin (CAS 490-67-5)


In Vivo Anti-Inflammatory Studies Requiring Gastric Safety

Gaultherin is ideal for rodent models of acute and chronic inflammation (e.g., croton oil-induced ear edema, acetic acid-induced writhing) where comparable efficacy to aspirin is needed but gastric ulceration would confound results [1]. Its selective COX-2 inhibition and slow intestinal release of salicylate minimize gastrointestinal toxicity, enabling longer-duration studies without the need for gastroprotective co-administration.

Multi-Target Anti-Inflammatory Research (COX/LOX Dual Inhibition)

For research into inflammatory conditions where both cyclooxygenase and lipoxygenase pathways are implicated (e.g., rheumatoid arthritis, osteoarthritis), Gaultherin provides a single-molecule tool that inhibits COX-2 (IC50 0.35 mg/mL), LOX (IC50 0.56 mg/mL), and HYAL (IC50 28.58 μg/mL) . This multi-target profile is valuable for studying synergistic anti-inflammatory mechanisms without combining multiple drugs.

Natural Product Prodrug and Metabolism Studies

Gaultherin serves as a model compound for investigating glycoside prodrug activation by gut microbiota. Its metabolism depends on bacterial β-glycosidases and host esterases, making it useful for studies on inter-individual variability in drug metabolism, gut microbiome effects on drug activation, and the design of colon-targeted delivery systems [2].

Standardization and Quality Control of Gaultheria-Based Botanicals

As the dominant bioactive constituent in Gaultheria procumbens leaves (64.6–107.5 mg/g DW) [3], pure Gaultherin is essential as an analytical reference standard for HPLC/UPLC quantification. This enables accurate standardization of botanical extracts, dietary supplements, and herbal formulations, ensuring batch-to-batch consistency and regulatory compliance.

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